Disperse Red 1 methacrylate

Catalog No.
S1487650
CAS No.
103553-48-6
M.F
C20H22N4O4
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperse Red 1 methacrylate

CAS Number

103553-48-6

Product Name

Disperse Red 1 methacrylate

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3

InChI Key

MHYWMAUCJNDHPY-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

DISPERSE RED 1 METHACRYLATE 95

Canonical SMILES

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

The exact mass of the compound Disperse Red 1 methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disperse Red 1 methacrylate (DR1MA) is a polymerizable azobenzene monomer characterized by a push-pull electron donor-acceptor structure that yields measurable hyperpolarizability for non-linear optical (NLO) applications[1]. Unlike standard disperse dyes used for physical doping, DR1MA contains a reactive methacrylate group that enables covalent integration into polymer backbones via free radical or reversible addition-fragmentation chain-transfer (RAFT) polymerization[2]. This structural feature allows for the synthesis of side-chain electro-optic polymers and photoresponsive materials where the chromophore is immobilized, directly influencing the material's glass transition temperature, photoisomerization kinetics, and temporal stability under applied electric fields [1].

Substituting DR1MA with unmodified Disperse Red 1 (DR1) in guest-host systems results in rapid orientational relaxation of poled states and severe phase separation at high chromophore loadings, rendering the material unsuitable for long-term electro-optic device operation[1]. Furthermore, replacing DR1MA with its closest polymerizable analog, Disperse Red 1 acrylate (DR1A), fundamentally alters the thermomechanical profile of the resulting polymer. The acrylate backbone yields a significantly lower glass transition temperature (Tg) compared to the methacrylate backbone, which compromises the thermal stability of induced non-centrosymmetry and surface relief gratings at elevated operating temperatures [2]. Procurement must strictly specify the methacrylate derivative when high thermal stability and high-density covalent chromophore loading are required.

Thermal Stability of Poled States: Methacrylate vs. Acrylate Backbones

The choice of the polymerizable group directly dictates the thermal stability of the resulting electro-optic polymer. Poly(Disperse Red 1 methacrylate) (pDR1MA) exhibits a glass transition temperature (Tg) of approximately 129 °C [1]. In contrast, the acrylate analog, poly(Disperse Red 1 acrylate) (pDR1A), demonstrates a significantly lower Tg of 79 °C [2]. This 50 °C difference is critical for device fabrication, as the higher Tg of the methacrylate derivative prevents the thermal relaxation of electrically poled chromophores and maintains the integrity of surface relief gratings at higher operating temperatures.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DatapDR1MA: ~129 °C
Comparator Or BaselinepDR1A: ~79 °C
Quantified Difference50 °C higher Tg for the methacrylate derivative
ConditionsHomopolymer thin films evaluated for thermomechanical properties

Procuring the methacrylate monomer is required to ensure the final polymer can withstand elevated temperatures without losing its induced electro-optic orientation.

Chromophore Loading Limits: Covalent DR1MA vs. Guest-Host DR1

Maximizing the macroscopic non-linear optical response requires high chromophore density. When unmodified Disperse Red 1 (DR1) is physically doped into a polymer matrix (guest-host system), phase separation and crystallization typically occur at loadings above 10-20 wt% [1]. By utilizing DR1MA, the chromophore is covalently attached to the polymer backbone, allowing for molar fractions up to 100% (as seen in pDR1MA homopolymers) without phase separation [2]. This covalent integration enables a substantially higher density of active NLO sites per unit volume compared to physically doped alternatives.

Evidence DimensionMaximum chromophore loading without phase separation
Target Compound DataDR1MA (covalent): Up to 100% molar fraction (homopolymer)
Comparator Or BaselineDR1 (guest-host): Phase separates at low concentrations (typically >10-20 wt%)
Quantified Difference>5x increase in viable chromophore density without crystallization
ConditionsThin film polymer matrices at room temperature

Buyers developing high-efficiency electro-optic modulators must use DR1MA to achieve the chromophore densities required for high r33 values without material degradation.

Temporal Stability of Non-Linear Optical Susceptibility

The temporal stability of the electro-optic response is a primary failure point for NLO materials. In guest-host systems utilizing unmodified DR1, the induced second-order non-linear susceptibility decays rapidly at room temperature due to the free volume allowing chromophore relaxation [1]. Conversely, copolymers synthesized from DR1MA (such as PMMA-co-DR1MA) restrict chromophore mobility through covalent bonding, resulting in systems that retain 85-90% of their initial second harmonic generation (SHG) efficiency over extended periods, even at elevated temperatures up to 85 °C [2].

Evidence DimensionRetention of induced non-centrosymmetry (SHG efficiency)
Target Compound DataDR1MA copolymers: Retains 85-90% of SHG efficiency over extended periods at 85 °C
Comparator Or BaselineDR1 guest-host: Rapid decay of susceptibility at room temperature
Quantified DifferenceDrastic reduction in relaxation rate and higher temperature tolerance for the covalent system
ConditionsElectrically poled thin films monitored via Second Harmonic Generation (SHG) decay

For commercial electro-optic devices requiring multi-year operational lifespans, the covalent immobilization provided by DR1MA is strictly necessary to prevent signal degradation.

High-Bandwidth Electro-Optic Modulators and Silicon Slotted Waveguides

Driven by the high chromophore loading capacity and temporal stability of the covalently bound azobenzene [1], DR1MA is utilized as a precursor for side-chain electro-optic polymers in hybrid silicon photonic devices. Its ability to maintain induced non-centrosymmetry at elevated temperatures ensures reliable modulation in telecom and datacom applications.

Holographic Surface Relief Gratings (SRGs) for Optical Data Storage

The efficient trans-cis-trans photoisomerization and the high glass transition temperature (129 °C) of DR1MA-based homopolymers [2] make this compound highly suitable for inscribing stable surface relief gratings. The methacrylate backbone ensures that the nanopatterns generated via photofluidization do not thermally degrade under standard environmental conditions.

Photoresponsive Block Copolymer Lithography

DR1MA is copolymerized via RAFT with low-Tg blocks (such as PDMS) to create microphase-separated domains [3]. The covalent attachment of the dye allows for the optical alignment of these domains using polarized light, providing a non-contact method for directing the self-assembly of nanostructures in advanced lithographic processes.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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